molecular formula C13H17N5O3S B2951209 N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide CAS No. 898656-78-5

N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B2951209
CAS No.: 898656-78-5
M. Wt: 323.37
InChI Key: UGLMHBHVIPFLCC-UHFFFAOYSA-N
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Description

N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole moiety, a heterocycle of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities . Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their potential as central nervous system (CNS) active agents, particularly for their anticonvulsant properties . Recent pharmacological studies on structurally related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated potent activity in established seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research indicates that the mechanism of action for this class of compounds may involve binding to the benzodiazepine (BZ) site on the gamma-aminobutyric acid type A (GABAA) receptor, a key target for anticonvulsant and anxiolytic drugs . This interaction is believed to enhance the levels of the inhibitory neurotransmitter GABA in the brain, leading to suppression of neuronal hyperexcitability . Consequently, this compound presents a valuable chemical tool for researchers in neuroscience and medicinal chemistry, facilitating the exploration of novel neuroactive therapeutics and the study of GABAergic system function. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-10(2)17-22(20,21)12-5-3-11(4-6-12)16-13(19)7-18-9-14-8-15-18/h3-6,8-10,17H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLMHBHVIPFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-aminobenzenesulfonamide and 1,2,4-triazole.

    Step 1: The 4-aminobenzenesulfonamide is reacted with isopropyl chloroformate to introduce the isopropyl group, forming N-(4-isopropylsulfamoyl)aniline.

    Step 2: This intermediate is then coupled with 2-bromoacetamide in the presence of a base such as potassium carbonate to form N-[4-(propan-2-ylsulfamoyl)phenyl]-2-bromoacetamide.

    Step 3: Finally, the bromoacetamide is reacted with 1,2,4-triazole under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group (if present in derivatives) can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution often requires bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

The compound has shown promise in biological studies for its antimicrobial and antifungal activities. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal agents.

Industry

In the industrial sector, this compound can be used in the formulation of coatings and materials that require antimicrobial properties. It may also find applications in the development of agricultural chemicals.

Mechanism of Action

The mechanism by which N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide exerts its effects involves the inhibition of key enzymes in microbial organisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. The triazole ring can interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and compromising cell membrane integrity.

Comparison with Similar Compounds

Core Heterocycle Modifications
  • 1,2,3-Triazole Derivatives: Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace the 1,2,4-triazole with a 1,2,3-triazole. Synthesis involves copper-catalyzed 1,3-dipolar cycloaddition, yielding regioselective products .
  • Oxadiazole/Isoxazole Analogs: Compounds like 2-[4-(propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide () and N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide () substitute triazole with oxadiazole or isoxazole. These heterocycles exhibit distinct electronic profiles, influencing metabolic stability and receptor affinity .
Substituent Variations
  • Sulfamoyl vs. Sulfanyl Groups : Derivatives such as N-(4-(N-(4-(1H-1,2,4-triazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (r) replace the propan-2-ylsulfamoyl group with a sulfamoyl (–SO₂NH₂) or sulfanyl (–S–) group. Sulfamoyl groups enhance hydrogen-bonding capacity, while sulfanyl groups increase lipophilicity .
  • Fluorinated Phenyl Rings : Compounds like N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (, ) incorporate fluorophenyl substituents, improving membrane permeability and metabolic resistance via electron-withdrawing effects .
Table 1. Comparative Analysis of Key Compounds
Compound Name Heterocycle Key Substituent(s) Yield (%) Melting Point (°C) Biological Activity (IC₅₀/EC₅₀) Reference
N-[4-(Propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide (Target) 1,2,4-Triazole Propan-2-ylsulfamoyl Under investigation
2-(Benzimidazol-2-yl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide 1,2,4-Triazole Benzimidazole-sulfanyl 72 156–158 Antifungal (EC₅₀: 12 μM)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide 1,2,3-Triazole Naphthalen-1-yloxy-methyl 60–70 204–206 Cytotoxicity (IC₅₀: 8.2 μM)
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide 1,2,4-Triazole Ethoxy, 2,5-difluorophenyl 42.4 156–158 Antiproliferative (IC₅₀: 5.6 μM)
2-(Benzylthio)-N-(5-methyl-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide 1,2,4-Triazole Benzylthio 60 Stress response modulation
Key Observations:
  • Yield and Stability : Microwave-assisted synthesis () achieves higher yields (~72%) compared to conventional methods (~42% in ), likely due to reduced reaction times and improved efficiency .
  • Biological Activity: Fluorinated derivatives (e.g., , ) show superior antiproliferative activity (IC₅₀: 5.6 μM) compared to non-fluorinated analogs, highlighting the role of fluorine in enhancing bioactivity .

Research Findings and Challenges

  • Structural Confirmation : Advanced techniques like HRMS (High-Resolution Mass Spectrometry) and NMR (e.g., b) validate regiochemistry and purity. For example, 6b () shows distinct ¹H NMR signals at δ 8.36 ppm (triazole proton) and 10.79 ppm (–NH), confirming structural integrity .
  • Biological Screening : Compounds with sulfanyl substituents (e.g., a) exhibit antifungal activity, while those with bulkier groups (e.g., naphthalene in ) demonstrate cytotoxicity, suggesting substituent-dependent mechanisms .
  • Contradictions : 1,2,3-Triazole derivatives () show higher cytotoxicity but lower metabolic stability compared to 1,2,4-triazole analogs, indicating a trade-off between potency and pharmacokinetics .

Biological Activity

N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C18H19N5O3S
  • Molecular Weight : 385.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal activity. Additionally, the sulfamoyl group may contribute to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal activities. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and leads to cell death.

CompoundActivityIC50 (µM)
This compoundAntifungalTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may stem from its structural components that resemble known anti-inflammatory agents. Studies on related sulfamoyl derivatives have shown strong inhibition of cyclooxygenase enzymes.

CompoundActivityIC50 (µM)
This compoundCOX InhibitionTBD

Study 1: Antifungal Efficacy

In a recent study assessing the antifungal properties of various triazole derivatives, this compound was evaluated against common fungal strains. The compound demonstrated significant activity against Candida albicans and Aspergillus niger, with an IC50 value comparable to established antifungals.

Study 2: Inhibition of Cyclooxygenase

Another study focused on the anti-inflammatory effects of sulfamoyl compounds. The results indicated that this compound effectively inhibited COX enzymes in vitro, suggesting potential therapeutic applications in inflammatory diseases.

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